(E)-3-(furan-3-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide
Description
The compound (E)-3-(furan-3-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide is an acrylamide derivative featuring three heterocyclic moieties: furan, 1-methylpyrrole, and thiophene. The presence of electron-rich aromatic systems may enhance interactions with metals or biological targets, analogous to other acrylamide-based inhibitors .
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-19-9-2-4-16(19)12-20(13-17-5-3-11-23-17)18(21)7-6-15-8-10-22-14-15/h2-11,14H,12-13H2,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMVMAOUMOQXQU-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C=CC3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)/C=C/C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(furan-3-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a furan ring, a pyrrole moiety, and a thiophene group, which are known for their pharmacological properties. The molecular formula is with a molecular weight of 244.29 g/mol.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar heterocyclic structures have shown promising results against various cancer cell lines:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 5.0 | MV4-11 |
| Compound B | 10.0 | MOLM-13 |
| Compound C | 15.0 | K562 |
These compounds inhibit key kinases involved in cancer progression, such as FLT3, which is crucial in acute myeloid leukemia (AML) treatment .
Antiviral Activity
The antiviral potential of similar N-heterocycles has also been explored. For example, compounds with furan and pyrrole groups demonstrated inhibitory effects against the tobacco mosaic virus (TMV) and HIV:
| Compound | EC50 (μg/mL) | Target Virus |
|---|---|---|
| Compound D | 58.7 | TMV |
| Compound E | 3.98 | HIV |
These findings suggest that the structural components of this compound may contribute similarly to antiviral efficacy .
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : The compound may inhibit kinases such as FLT3 and CDK2, which are involved in cell proliferation and survival.
- Viral Replication Interference : The heterocyclic structures can disrupt viral replication processes by interfering with viral enzymes.
Case Studies
Several case studies illustrate the effectiveness of related compounds:
- FLT3 Inhibition in AML : A study showed that a derivative with a similar structure inhibited FLT3 mutations effectively, leading to reduced cell viability in AML models .
- Antiviral Efficacy Against HIV : Another study reported that a compound with structural similarities exhibited a high therapeutic index against HIV, indicating its potential for further development as an antiviral agent .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Analogs
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112)
- Structure : Contains a nitrobenzylidene group, thiophene, and n-propylamine substituents.
- Key Differences : The nitro group (electron-withdrawing) contrasts with the target compound’s furan (electron-donating). This substitution likely reduces solubility and alters electronic properties, impacting reactivity or binding affinity .
- Synthesis : Prepared via oxazolone intermediates, a method distinct from typical acrylamide derivatization routes .
D-95 (Trifluoroacetamide-Pyrrole Derivative)
- Structure : Shares the 1-methyl-1H-pyrrol-2-yl group but includes a trifluoroacetamide and phenylpropan-2-yl chain.
Functional Analogs (Corrosion Inhibitors)
ACR-2 and ACR-3
- Structures: 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide (ACR-2) and 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide (ACR-3).
- Function: Both act as mixed-type corrosion inhibitors for copper in HNO₃, achieving efficiencies of 84.5% and 86.1% at 20×10⁻⁵M. Adsorption follows the Langmuir isotherm, indicating monolayer formation .
- Comparison with Target Compound: The target compound’s heterocycles (furan, thiophene, pyrrole) may enhance adsorption via π-electron interactions, similar to ACR-2/3’s cyano and methoxyphenyl groups.
Data Tables
Table 1: Structural and Functional Comparison of Acrylamide Derivatives
*Molecular weights estimated based on structural formulas.
Table 2: Key Substituent Effects on Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
